Fluoro-Dapagliflozin is a radiolabeled analog of Dapagliflozin, specifically designed for use in positron emission tomography (PET) imaging studies. [] Its primary role in scientific research is to map the distribution and density of functional SGLT2 proteins in vivo, providing valuable insights into the pharmacokinetics and target engagement of SGLT2 inhibitors. [] This compound is not intended for therapeutic use in humans.
Fluoro-Dapagliflozin is a modified version of the well-known sodium-glucose cotransporter 2 inhibitor, dapagliflozin. In this compound, the hydroxyl group at the fourth position of the glucose ring is substituted with a fluorine atom, enhancing its pharmacological properties and specificity towards sodium-glucose cotransporter 2. This modification is aimed at improving the efficacy and selectivity of the compound in managing conditions like diabetes mellitus and heart failure.
Fluoro-Dapagliflozin belongs to the class of antidiabetic medications known as sodium-glucose cotransporter 2 inhibitors. These drugs work by preventing glucose reabsorption in the kidneys, thus promoting glucose excretion and lowering blood sugar levels.
The synthesis of Fluoro-Dapagliflozin typically involves several key steps:
The synthesis process is designed to be efficient and yield high purity products. For instance, the use of mild reaction conditions and specific catalysts can enhance yields significantly, often reaching upwards of 97% in some cases .
Fluoro-Dapagliflozin maintains a similar backbone to dapagliflozin but features a fluorine atom at the 4-OH position of the glucose moiety. This structural modification is critical for its enhanced binding affinity towards sodium-glucose cotransporter 2.
The molecular formula for Fluoro-Dapagliflozin is CHFOS, with a molecular weight of approximately 404.49 g/mol. The presence of fluorine contributes to its unique chemical properties, including altered lipophilicity and metabolic stability compared to dapagliflozin .
Fluoro-Dapagliflozin undergoes various chemical reactions typical for small organic molecules:
The selectivity and efficiency of these reactions are influenced by factors such as temperature, solvent choice, and catalyst presence. For example, using Lewis acids can improve reaction rates significantly during nucleophilic substitution steps .
Fluoro-Dapagliflozin primarily acts by inhibiting sodium-glucose cotransporter 2 in the renal proximal tubules. By blocking this transporter, it reduces glucose reabsorption back into the bloodstream, leading to increased urinary glucose excretion.
In studies comparing Fluoro-Dapagliflozin with dapagliflozin, it has been shown to have a higher binding affinity for sodium-glucose cotransporter 2 (with an inhibition constant value significantly lower than that for sodium-glucose cotransporter 1), indicating enhanced specificity and potentially improved therapeutic outcomes .
Relevant analyses indicate that modifications like fluorination can lead to changes in solubility and stability profiles compared to non-fluorinated analogs .
Fluoro-Dapagliflozin is primarily researched for its applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4